molecular formula C11H20ClN3O2 B1521190 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1231925-79-3

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1521190
CAS No.: 1231925-79-3
M. Wt: 261.75 g/mol
InChI Key: XBRJLFTXOAHPSW-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1231925-79-3 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 261.75 . It appears as an oil and is typically stored at room temperature . More specific physical and chemical properties such as boiling point or solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthetic Processes and Pharmacological Interest : Novel synthetic processes for creating compounds with piperidine and pyrrolidine scaffolds have been developed, highlighting their significance in pharmacological research. For instance, the scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor investigated for central nervous system disorders, underscores the utility of these scaffolds in developing therapeutic agents (Wei et al., 2016).

  • Optically Pure Compounds for Chemical Synthesis : Research on the synthesis of optically pure compounds like 2-(1-hydroxybenzyl)piperidine and pyrrolidine reveals the importance of these structures in creating stereochemically complex molecules, which could have significant applications in drug synthesis and chemical biology (Ruano et al., 2006).

  • Chemical Interactions and Binding Studies : The study of molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, showcases the detailed investigation into how these compounds interact at a molecular level, providing valuable insights for drug design and pharmacological research (Shim et al., 2002).

  • Polyamide Synthesis : The creation of new polyamides based on pyridine and aromatic diamines, involving piperidine derivatives, indicates the relevance of these compounds in polymer science, particularly in synthesizing materials with specific properties (Faghihi & Mozaffari, 2008).

  • Anti-Acetylcholinesterase Activity : Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity highlights the therapeutic potential of piperidine derivatives in treating conditions like Alzheimer's disease, demonstrating the broad pharmacological applications of these chemical structures (Sugimoto et al., 1990).

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The specific hazard statements and precautionary statements were not available in the retrieved data.

Future Directions

While specific future directions for this compound are not available, the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been the focus of research in recent years . Further modifications and investigations into how the chiral moiety influences biological activity could be a potential direction .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride are not well-documented in the literature. It is known that the compound has a role in biochemical reactions

Cellular Effects

The cellular effects of this compound are also not well-documented. It is unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Properties

IUPAC Name

1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.ClH/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8;/h8-9,13H,1-7H2,(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJLFTXOAHPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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